5-(4-nitrophenyl)-6H-1,3,4-thiadiazin-2-amine
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Overview
Description
5-(4-nitrophenyl)-6H-1,3,4-thiadiazin-2-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound belongs to the class of thiadiazine derivatives, which are known for their diverse biological activities.
Mechanism of Action
The mechanism of action of 5-(4-nitrophenyl)-6H-1,3,4-thiadiazin-2-amine involves the inhibition of various enzymes and signaling pathways that are involved in the progression of diseases such as cancer and inflammation. This compound has been shown to inhibit the activity of COX-2, an enzyme that is responsible for the production of prostaglandins, which play a crucial role in inflammation. Additionally, this compound has been found to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
5-(4-nitrophenyl)-6H-1,3,4-thiadiazin-2-amine has been shown to exhibit various biochemical and physiological effects. It has been found to reduce the production of reactive oxygen species (ROS), which are known to cause cellular damage and contribute to the development of various diseases. Moreover, this compound has been shown to enhance the activity of antioxidant enzymes such as catalase and superoxide dismutase, which protect cells from oxidative stress.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-(4-nitrophenyl)-6H-1,3,4-thiadiazin-2-amine in lab experiments is its potent biological activity. This compound has been shown to exhibit significant antimicrobial, anti-inflammatory, and anticancer properties, making it a valuable tool for researchers in various fields. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of this compound.
Future Directions
There are several future directions for the research on 5-(4-nitrophenyl)-6H-1,3,4-thiadiazin-2-amine. One of the potential applications of this compound is in the development of new antimicrobial agents. Moreover, this compound has been shown to possess potent anticancer properties, making it a promising candidate for cancer therapy. Further studies are needed to determine the mechanism of action of this compound and to optimize its efficacy and safety for clinical use. Additionally, this compound has been found to exhibit antioxidant activity, which may have potential applications in the prevention and treatment of various diseases associated with oxidative stress.
Synthesis Methods
The synthesis of 5-(4-nitrophenyl)-6H-1,3,4-thiadiazin-2-amine involves the reaction of 4-nitrophenylhydrazine with thiosemicarbazide in the presence of a catalyst. The resulting product is then treated with acetic anhydride to obtain the final compound.
Scientific Research Applications
5-(4-nitrophenyl)-6H-1,3,4-thiadiazin-2-amine has been extensively studied for its potential applications in various fields of research. It has been found to exhibit significant antimicrobial, anti-inflammatory, and antioxidant activities. Moreover, this compound has been shown to possess potent anticancer properties, making it a promising candidate for cancer therapy.
properties
IUPAC Name |
5-(4-nitrophenyl)-6H-1,3,4-thiadiazin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O2S/c10-9-12-11-8(5-16-9)6-1-3-7(4-2-6)13(14)15/h1-4H,5H2,(H2,10,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDAVBSGWGBLQKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NN=C(S1)N)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00359601 |
Source
|
Record name | 5-(4-nitrophenyl)-6H-1,3,4-thiadiazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00359601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
4244-27-3 |
Source
|
Record name | 5-(4-nitrophenyl)-6H-1,3,4-thiadiazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00359601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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